molecular formula C22H42O4 B12691970 6-(Hexadecyloxy)-6-oxohexanoic acid CAS No. 10108-00-6

6-(Hexadecyloxy)-6-oxohexanoic acid

Cat. No.: B12691970
CAS No.: 10108-00-6
M. Wt: 370.6 g/mol
InChI Key: BPOSRHRZGSYVSR-UHFFFAOYSA-N
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Description

6-(Hexadecyloxy)-6-oxohexanoic acid is a synthetic carboxylic acid derivative characterized by a hexadecyloxy (C₁₆H₃₃O-) group esterified to the 6-oxohexanoic acid backbone. The compound’s long alkyl chain confers amphiphilic properties, making it relevant in lipid-based drug delivery systems and polymer chemistry. Its synthesis typically involves esterification of 6-oxohexanoic acid with hexadecanol under acidic or coupling conditions .

Properties

CAS No.

10108-00-6

Molecular Formula

C22H42O4

Molecular Weight

370.6 g/mol

IUPAC Name

6-hexadecoxy-6-oxohexanoic acid

InChI

InChI=1S/C22H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-26-22(25)19-16-15-18-21(23)24/h2-20H2,1H3,(H,23,24)

InChI Key

BPOSRHRZGSYVSR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)CCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Hexadecyloxy)-6-oxohexanoic acid typically involves the esterification of hexadecanol with hexanoic acid, followed by oxidation to introduce the keto group. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate esterification, and oxidizing agents like potassium permanganate or chromium trioxide for the oxidation step.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of biocatalysts and green chemistry principles is also being explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-(Hexadecyloxy)-6-oxohexanoic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation can convert the keto group to a carboxylic acid.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carboxylic acid.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Oxidation: Hexadecanoic acid and hexanoic acid.

    Reduction: 6-(Hexadecyloxy)-6-hydroxyhexanoic acid.

    Hydrolysis: Hexadecanol and hexanoic acid.

Scientific Research Applications

6-(Hexadecyloxy)-6-oxohexanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of surfactants and polymers.

    Biology: Studied for its potential role in lipid metabolism and as a model compound for fatty acid oxidation.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of lubricants, plasticizers, and as a component in cosmetic formulations.

Mechanism of Action

The mechanism of action of 6-(Hexadecyloxy)-6-oxohexanoic acid involves its interaction with lipid membranes and enzymes involved in fatty acid metabolism. The long aliphatic chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. The keto group can participate in redox reactions, influencing cellular oxidative states.

Comparison with Similar Compounds

Alkyl-Substituted 6-Oxohexanoic Acid Derivatives

6-[1-(2-Nitrophenyl)ethoxy]-6-oxohexanoic Acid (1a)

  • Structure : Features a 2-nitrophenylethoxy group.
  • Properties: Higher polarity due to the nitro group; used in stimuli-responsive lipid nanoparticles for nucleic acid delivery.
  • Synthesis: Prepared via esterification of 6-oxohexanoic acid with 1-(2-nitrophenyl)ethanol .
  • Applications : Charge-switchable lipids for controlled drug release .

6-((2-Ethylhexyl)oxy)-6-oxohexanoic Acid

  • Structure : Branched alkyl chain (2-ethylhexyl).
  • Properties : Lower melting point compared to linear chains; forms thermal-oxidation byproducts in lubricants.
  • Thermal Stability : Degrades into acidic compounds, increasing Total Acid Number (TAN) from 0.046 to 3.089 mg KOH/g in oxidized oils .
  • Applications : Found in degraded dioctyl adipate (DOA) base oils .
Table 1: Alkyl-Substituted Derivatives Comparison
Compound Substituent Molecular Weight Melting Point Key Application Reference
This compound C₁₆H₃₃O- ~384.5 g/mol Not reported Drug delivery (inferred)
6-[1-(2-Nitrophenyl)ethoxy] analog 2-Nitrophenylethoxy 297.3 g/mol Not reported Nucleic acid capture
6-((2-Ethylhexyl)oxy) analog 2-Ethylhexyl 230.3 g/mol <25°C Lubricant degradation

Aryl-Substituted 6-Oxohexanoic Acid Derivatives

6-(2,5-Dimethoxyphenyl)-6-oxohexanoic Acid

  • Synthesis : Friedel-Crafts acylation of 1,4-dimethoxybenzene with adipoyl chloride (60% yield) .
  • Reactivity: Reduced to methyl hexanoate derivatives for formylation reactions .

6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic Acid

  • Properties : Higher steric hindrance due to aryl substituents; purity 97% .
  • Applications : Intermediate in organic synthesis .
Table 2: Aryl-Substituted Derivatives Comparison
Compound Substituent Molecular Weight Yield/Purity Application Reference
6-(2,5-Dimethoxyphenyl) analog 2,5-Dimethoxyphenyl 252.3 g/mol 60% yield Organic synthesis
6-(3,5-Dimethyl-4-methoxyphenyl) 3,5-Dimethyl-4-methoxyphenyl 264.3 g/mol 97% purity Pharmaceutical intermediates

6-[(6-Aminohexyl)amino]-6-oxohexanoic Acid

  • Structure: Aminohexyl side chain.
  • Applications : Used in biotin synthesis via regioselective chlorination .

6-(2-Hydroxyethoxy)-6-oxohexanoic Acid

  • Properties : Hydrophilic due to hydroxyethoxy group; predicted pKa 4.70 .
  • Spectroscopy : Characterized by LC-MS/MS (m/z 190.1938) .
Table 3: Biomedical Derivatives Comparison
Compound Functional Group Key Property Application Reference
6-[(6-Aminohexyl)amino] analog Aminohexyl Biotin precursor Vitamin H synthesis
6-(2-Hydroxyethoxy) analog Hydroxyethoxy High water solubility Metabolic studies

Key Findings and Trends

Substituent Impact :

  • Alkyl Chains : Longer chains (e.g., hexadecyloxy) enhance lipid solubility and stability in hydrophobic environments.
  • Aryl Groups : Introduce rigidity and steric hindrance, affecting reactivity in Friedel-Crafts syntheses .

Thermal Behavior : Branched alkyl derivatives (e.g., 2-ethylhexyl) degrade faster than linear chains, generating acidic byproducts .

Biomedical Utility: Amino- and hydroxy-substituted derivatives are critical in drug delivery and vitamin synthesis .

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